[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine
Description
[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine is a substituted aromatic amine characterized by a rigid adamantyl group at the 2-position of a phenyl ring and methoxy substituents at the 4- and 5-positions. The adamantyl moiety imparts significant steric bulk and lipophilicity, which may enhance metabolic stability and influence binding interactions in biological systems . This compound has been listed as a discontinued research chemical by CymitQuimica, suggesting specialized or niche applications in synthetic or medicinal chemistry .
Properties
IUPAC Name |
2-(1-adamantyl)-4,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-20-16-6-14(15(19)7-17(16)21-2)18-8-11-3-12(9-18)5-13(4-11)10-18/h6-7,11-13H,3-5,8-10,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLQWLWZWFAALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where diamondoid C–H bonds are converted to C–C bonds using radical intermediates
Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of pre-functionalized adamantyl substrates and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Modified amine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of adamantane structures exhibit significant antimicrobial properties. The introduction of the adamantyl moiety in compounds has been associated with enhanced antibacterial activity against various microorganisms. For instance, studies have shown that adamantyl derivatives can effectively target Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antiviral Activity
The antiviral potential of adamantyl compounds is well-documented, particularly against viruses such as influenza. The mechanism often involves interference with viral replication processes. The structural features of [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine may enhance its efficacy as an antiviral agent due to its ability to interact with viral proteins .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts alkylation and various coupling reactions. These synthetic strategies allow for the modification of the adamantane core to optimize biological activity and pharmacokinetic properties.
| Synthesis Method | Key Steps | Yield |
|---|---|---|
| Friedel-Crafts Alkylation | Reaction with 3-hydroxyadamantane | Nearly quantitative |
| Amide Formation | Treatment with aqueous ammonia | 84% yield |
| Reduction to Amine | Using borane-dimethyl sulfide complex | 90% yield |
Neurological Disorders
Given its structural similarity to known neuroactive compounds, this compound is being investigated for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for the development of treatments targeting conditions like Alzheimer's disease and Parkinson's disease .
Cancer Research
Emerging studies suggest that adamantane derivatives may exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. The specific structure of this compound may enhance its selectivity towards cancerous cells while minimizing effects on normal cells .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of adamantane derivatives including this compound demonstrated significant antibacterial activity against multiple strains of bacteria. The compound's effectiveness was compared to standard antibiotics, revealing a promising profile that warrants further investigation.
Case Study 2: Antiviral Activity Against Influenza
In vitro studies have shown that modifications to the adamantane structure can lead to increased potency against influenza virus strains. The specific interactions between the compound and viral proteins were characterized using molecular docking studies, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine exerts its effects is largely dependent on its interaction with molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The dimethoxyphenylamine moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
(4,5-Dihydro-thiazol-2-yl)-(2,5-dimethoxy-phenyl)-amine ()
Structural Differences :
- Core Structure : Features a thiazoline ring (4,5-dihydro-1,3-thiazole) linked to a 2,5-dimethoxyphenyl group.
- Substituent Positions : Methoxy groups at 2- and 5-positions vs. 4- and 5-positions in the adamantyl compound.
Property Comparison :
Research Implications: The thiazoline derivative’s sulfur atom could participate in hydrogen bonding or metal coordination, unlike the adamantyl compound.
2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acids ()
Structural Differences :
- Core Structure : Triazole ring linked to dimethoxyphenyl groups via a thioether bridge.
- Substituents : Variable methoxy positions (2,4- or 3,4-) and esterified acetic acid side chains.
Property Comparison :
Research Implications: The triazole-thioacetic acids’ ester derivatives offer versatility in prodrug design, whereas the adamantyl compound’s rigidity may limit derivatization.
Tetrazole-Linked Chromene Carboxylic Acid Derivatives ()
Structural Differences :
- Core Structure : Tetrazole ring fused to a chromene-carboxylic acid system with a dimethoxyphenylamine group.
- Substituents : Chromene (benzopyran) backbone and tetrazole as a bioisostere.
Property Comparison :
Research Implications: The tetrazole-chromene system’s aromaticity and bioisosteric properties make it suitable for drug development (e.g., enzyme inhibition). In contrast, the adamantyl compound’s non-planar structure may favor allosteric binding or material science applications .
2-(Dimethylamino)-4-methylpentylamine ()
Structural Differences :
- Core Structure: Branched alkylamine with dimethylamino and heptyl groups.
- Substituents: No aromatic or heterocyclic components.
Property Comparison :
| Property | This compound | 2-(Dimethylamino)-4-methylpentylamine |
|---|---|---|
| Molecular Weight | ~331.5 g/mol | 242.4 g/mol (C₁₅H₃₄N₂) |
| Key Functional Groups | Aromatic amine, adamantyl | Aliphatic tertiary amine |
| Solubility | Low (lipophilic adamantyl) | Higher (linear alkyl chains) |
| Applications | Specialty synthesis | Surfactants or catalysts (unlike adamantyl compound) |
Research Implications : The aliphatic amine’s flexibility and solubility contrast sharply with the adamantyl compound’s rigidity, highlighting divergent applications in catalysis vs. targeted molecular design.
Biological Activity
[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine, a compound characterized by its adamantyl and dimethoxyphenyl moieties, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- CAS Number : 931587-86-9
- Molecular Weight : 273.38 g/mol
The adamantyl group is known for enhancing lipophilicity and receptor binding, which may contribute to the compound's biological activity.
The biological activity of this compound appears to be mediated through its interaction with various molecular targets. Notably, compounds with adamantyl groups often exhibit high affinity for certain receptors, including:
- CB1 Cannabinoid Receptors : The sterically demanding adamantyl group enhances binding affinity to CB1 receptors, which are implicated in various physiological processes including pain modulation and appetite regulation .
- M2 Proton Channels : Research indicates that adamantyl amines can inhibit M2 proton channels in influenza viruses, suggesting potential antiviral properties against certain strains of influenza .
Antiviral Activity
Recent studies have demonstrated that this compound exhibits significant antiviral properties:
- Influenza A Virus : In vitro assays have shown that this compound can inhibit the activity of both wild-type and mutant strains of the influenza A virus. It has been noted that several adamantyl derivatives display mid-nanomolar potency against the M2 proton channel of the virus .
Study on Influenza Inhibition
A comparative study evaluated the efficacy of 57 adamantyl amines against various influenza A virus strains. The findings indicated that certain compounds exhibited potent inhibitory effects on both wild-type and mutant M2 channels. Notably, one compound demonstrated triple blocking capabilities across different M2 variants without affecting viral replication directly .
Antimicrobial Screening
Although direct evidence for this compound's antimicrobial activity is sparse, related studies highlight the importance of structural modifications in enhancing efficacy. For example, the introduction of an adamantyl group in thiadiazole derivatives significantly increased antifungal activity against Candida albicans.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine, and how can intermediates be characterized?
A two-step approach is recommended:
- Step 1: Coupling of 1-adamantane carboxylic acid with a dimethoxyphenyl precursor via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on substituent compatibility .
- Step 2: Reduction of the nitro intermediate (e.g., using H₂/Pd-C) to yield the primary amine.
Characterization: Use HPLC-MS for purity assessment and ¹H/¹³C NMR to confirm regioselectivity of adamantyl attachment. IR spectroscopy can verify the amine group post-reduction .
Q. How should researchers handle solubility and stability challenges during purification?
- Solubility: Adamantyl derivatives are highly lipophilic. Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by gradient elution in reverse-phase chromatography (C18 columns) .
- Stability: Protect from light and oxygen. Store under inert gas (N₂/Ar) at -20°C. Monitor degradation via TLC or LC-MS weekly .
Q. What spectroscopic methods are critical for structural validation?
Q. How can initial biological activity screening be designed for this compound?
- Target Selection: Prioritize GPCRs or enzymes where adamantyl or methoxyphenyl motifs are known pharmacophores (e.g., dopamine receptors, cytochrome P450) .
- Assays: Use fluorescence polarization for binding affinity or enzymatic inhibition assays (IC₅₀ determination). Include positive controls (e.g., known adamantyl-based inhibitors) .
Advanced Research Questions
Q. How do electronic effects of the 4,5-dimethoxyphenyl group influence reactivity in cross-coupling reactions?
The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but may hinder oxidative coupling. Computational modeling (DFT) predicts charge distribution at the 2-position, guiding catalyst selection (e.g., Pd(PPh₃)₄ for electron-rich systems) . Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate formation .
Q. What strategies address chiral center formation during adamantyl group attachment?
Q. How can structure-activity relationships (SAR) be explored for neurobiological targets?
Q. What advanced techniques identify metabolic pathways and reactive intermediates?
Q. How should contradictory data in biological assays be resolved?
- Dose-Response Validation: Repeat assays across multiple concentrations (10⁻⁹–10⁻⁴ M) to rule out false positives/negatives.
- Orthogonal Assays: Confirm GPCR activation via cAMP ELISA if calcium flux assays yield ambiguous results .
- Artifact Check: Test for compound aggregation (e.g., dynamic light scattering) or fluorescence interference .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
